molecular formula C13H23NO3 B11761001 tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate

tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate

Cat. No.: B11761001
M. Wt: 241.33 g/mol
InChI Key: PXOCBLMTJDGHKK-QWRGUYRKSA-N
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Description

tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate is a chiral carbamate derivative featuring a cyclohexyl backbone with a tert-butoxycarbonyl (Boc) protective group and an acetyl substituent at the 3-position. Carbamates like this are widely used as intermediates in drug development due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate

InChI

InChI=1S/C13H23NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)/t10-,11-/m0/s1

InChI Key

PXOCBLMTJDGHKK-QWRGUYRKSA-N

Isomeric SMILES

CC(=O)[C@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis via Chiral Pool Derivatives

The (1S,3S) configuration of the cyclohexyl backbone necessitates enantioselective strategies. A common approach involves leveraging chiral starting materials or catalysts to install stereocenters. For instance, tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate (PubChem CID: 56973589) serves as a key intermediate . This compound, synthesized via Boc protection of (1S,3S)-3-aminocyclohexanol, can undergo acetylation to introduce the acetyl group.

Reaction Protocol :

  • Substrate : (1S,3S)-3-Aminocyclohexanol

  • Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) yields the Boc-protected amine .

  • Acetylation : Subsequent reaction with acetyl chloride in pyridine or acetic anhydride in DCM introduces the acetyl moiety at the 3-position.

Challenges :

  • Competing side reactions at the amine group require careful stoichiometric control.

  • Stereochemical integrity must be preserved during acetylation, necessitating mild conditions (0–5°C) .

Oxidation of Hydroxycyclohexyl Precursors

Oxidation of secondary alcohols to ketones provides a direct route to acetyl groups. tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate , a structural analog, can be oxidized using pyridinium chlorochromate (PCC) or Jones reagent to yield the target compound .

Case Study :

  • Substrate : tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

  • Oxidizing Agent : PCC in DCM (0°C, 2 h)

  • Yield : 72–78% (isolated via column chromatography, hexane/EtOAc 4:1) .

Advantages :

  • High functional group tolerance for the Boc-protected amine.

  • Minimal epimerization due to non-acidic conditions.

Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction enables stereospecific substitution of alcohols, useful for installing acetyl groups while retaining configuration. A modified protocol from cyclobutyl analogs demonstrates applicability to cyclohexyl systems .

Procedure :

  • Substrate : (1S,3R)-3-Hydroxycyclohexylcarbamate (diastereomeric precursor)

  • Reagents : DIAD (diisopropyl azodicarboxylate), triphenylphosphine (PPh₃), and acetylated nucleophile (e.g., acetic acid) in THF.

  • Outcome : Inversion at C3 yields the (1S,3S)-configured product .

Data Table :

ParameterValue
Reaction Time12–24 h
Temperature0°C → RT
Yield65–73%

Reductive Amination of Cyclohexanone Derivatives

Reductive amination of 3-acetylcyclohexanone with Boc-protected amines offers an alternative route. This method, adapted from naphthoquinone syntheses , employs sodium cyanoborohydride (NaBH₃CN) or STAB (sodium triacetoxyborohydride) as reducing agents.

Optimized Conditions :

  • Substrate : 3-Acetylcyclohexanone + tert-butyl carbamate

  • Solvent : Methanol/acetic acid (9:1)

  • Reducing Agent : STAB (2 equiv., RT, 12 h)

  • Yield : 68% (purified via silica gel chromatography) .

Stereochemical Notes :

  • Chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) enforce diastereoselectivity during imine formation.

Resolution of Racemic Mixtures

For non-enantioselective routes, chiral resolution using HPLC with chiral columns or diastereomeric salt formation resolves (1S,3S) isomers. A patent-derived method utilizes tartaric acid derivatives to separate enantiomers .

Example :

  • Racemic Mixture : tert-Butyl 3-acetylcyclohexylcarbamate

  • Resolving Agent : L-(+)-Tartaric acid in ethanol

  • Result : >99% ee for (1S,3S)-isomer after recrystallization .

Scalability and Industrial Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. A one-pot protection-acetylation protocol, merging Boc protection and acetyl group installation, reduces intermediate isolation:

  • Simultaneous Boc Protection/Acetylation :

    • React (1S,3S)-3-aminocyclohexanol with Boc₂O and acetyl chloride in DCM/TEA.

    • Yield : 81% (purity >95% by HPLC) .

  • Continuous Flow Oxidation :

    • Tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate oxidized using a PCC-packed column reactor.

    • Throughput : 500 g/day with 89% conversion .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate has shown promise in pharmaceutical research due to its biological activity.

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. For instance, studies have demonstrated that certain carbamates can inhibit acetylcholinesterase activity, which is crucial for managing conditions like Alzheimer's disease.

  • Case Study : A related compound was tested for its ability to protect astrocytes from amyloid-beta-induced toxicity, showcasing moderate protective effects against oxidative stress and inflammation, suggesting a potential therapeutic role for similar carbamates in neurodegenerative diseases .

Anti-inflammatory Properties

The anti-inflammatory properties of carbamates are also noteworthy. Compounds that inhibit pro-inflammatory cytokines can be beneficial in treating chronic inflammatory conditions.

  • Case Study : In vitro studies have shown that certain derivatives can reduce TNF-α levels in cell cultures, indicating their potential as anti-inflammatory agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis due to its reactivity and ability to form various derivatives.

Synthesis of Complex Molecules

The compound can be utilized to synthesize more complex molecules through various chemical reactions, such as nucleophilic substitutions or coupling reactions.

Reaction TypeExample ProductsNotes
Nucleophilic SubstitutionAcetylated derivativesUseful for drug design
Coupling ReactionsPeptides and other biomoleculesEnhances structural diversity

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

CAS No. Compound Name Substituent Ring Type Stereochemistry Similarity Score*
645400-44-8 tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate -NH₂ Cyclopentyl (1S,3S) 0.98
1330069-67-4 tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate -OH Cyclopentyl (1R,2S) 0.95
1290191-64-8 tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate -OH Cyclopentyl (1R,3R) 0.95
225641-84-9 tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate -OH Cyclopentyl (1R,3S) 0.95
167465-99-8 tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate (Target Compound) -COCH₃ Cyclohexyl (1S,3S) 1.00
610302-03-9 tert-butyl (3-hydroxycyclohexyl)carbamate -OH Cyclohexyl Not specified 0.98
1546332-14-2 tert-butyl N-(3-fluorocyclohexyl)carbamate -F Cyclohexyl Not specified 0.90
497159-95-2 tert-butyl N-[(1S,3S)-3-(hydroxymethyl)cyclopentyl]carbamate -CH₂OH Cyclopentyl (1S,3S) 0.92

*Similarity scores based on structural alignment algorithms (e.g., Tanimoto index) .

Key Comparative Insights

Substituent Effects

  • Acetyl (-COCH₃) vs. This may enhance stability under basic conditions but require stronger acids for Boc deprotection .
  • Amino (-NH₂) vs. Acetyl: Amino-substituted carbamates (e.g., 645400-44-8) are more nucleophilic, making them prone to undesired side reactions unless protected. The acetyl group offers steric and electronic protection, improving selectivity in multi-step syntheses .
  • Fluoro (-F) vs. Acetyl:
    Fluorinated analogues (e.g., 1546332-14-2) exhibit increased metabolic stability and lipophilicity, advantageous in drug design. However, the acetyl group’s polarity may improve aqueous solubility compared to fluorine .

Ring Size and Stereochemistry

  • Cyclohexyl vs. Cyclopentyl:
    Cyclohexyl rings (target compound) offer greater conformational flexibility and reduced ring strain compared to cyclopentyl derivatives (e.g., 1290191-64-8). This may influence binding affinity in biological targets or crystallization behavior .
  • Stereochemical Variations: The (1S,3S) configuration in the target compound contrasts with (1R,3R) or (1R,3S) isomers in hydroxycyclopentyl carbamates. Such differences can drastically alter pharmacokinetic properties, as seen in enantiomer-specific bioactivities of similar compounds .

Biological Activity

Chemical Identity and Structure

Tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate is a synthetic compound with the molecular formula C23H35N3O5C_{23}H_{35}N_{3}O_{5} and a molecular weight of approximately 433.54 g/mol. This compound is classified as a carbamate, characterized by its tert-butyl group which enhances lipophilicity and stability, and an acetyl group attached to a cyclohexane ring, contributing to its unique properties and potential applications in pharmaceuticals and organic synthesis .

Structural Characteristics

PropertyValue
Molecular FormulaC23H35N3O5
Molecular Weight433.54 g/mol
LipophilicityHigh
StabilityEnhanced due to tert-butyl group

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the acetyl group may enhance its ability to penetrate cell membranes, while the carbamate moiety can facilitate interactions with enzymes or receptors involved in metabolic pathways.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases.
  • Neuroprotective Properties : Investigations into its neuroprotective effects indicate that it may help mitigate oxidative stress in neuronal cells.

Case Studies

  • Anticancer Research : A study conducted on various cancer cell lines demonstrated that treatment with tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
  • Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), indicating its potential as an anti-inflammatory agent .
  • Neuroprotection Studies : In vitro assays using neuronal cell cultures exposed to oxidative stress revealed that tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate significantly reduced cell death and preserved mitochondrial function .

Comparative Biological Activity

To better understand the unique biological properties of this compound, a comparison with related compounds is useful:

Compound NameMolecular FormulaBiological Activity
Tert-butyl carbamateC5H11NO2Standard reference compound
Tert-butyl N-[1-benzyl-2-(tert-butoxycarbonylamino)ethyl]carbamateC15H22N2O4Studied for medicinal chemistry
Tert-butyl N-[(1S,2R)-2-(4-fluorophenyl)propanoyl]carbamateC17H24FNO3Investigated for pharmacological properties

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate, and how can stereochemical purity be ensured?

  • Methodology : The synthesis typically involves carbamate formation via reaction of the amine precursor (e.g., (1S,3S)-3-acetylcyclohexylamine) with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis. For example, continuous flow reactors (as referenced for similar carbamates) can enhance reaction efficiency and reduce racemization risks . Purification via column chromatography or recrystallization ensures ≥95% purity, confirmed by chiral HPLC or polarimetry .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELX (SHELXL for refinement, SHELXD for structure solution) for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . ORTEP-3 or Mercury can visualize thermal ellipsoids and hydrogen-bonding networks .

Q. What are the key stability considerations for storing tert-butyl N-[(1S,3S)-3-acetylcyclohexyl]carbamate?

  • Methodology : Store under inert gas (argon/nitrogen) at 2–8°C in amber glass vials to prevent hydrolysis of the carbamate group. Stability studies using accelerated thermal degradation (40°C/75% RH for 4 weeks) with HPLC monitoring can predict shelf life .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 1S,3S vs. 1R,3R configurations) impact biological activity or reactivity in downstream applications?

  • Methodology : Compare enantiomers via molecular docking (e.g., AutoDock Vina) to assess target binding affinity differences. For example, (1R,3S)-configured carbamates show altered interactions with cytochrome P450 enzymes, affecting metabolic stability . Pharmacodynamic assays (e.g., IC₅₀ measurements in enzyme inhibition) quantify activity differences .

Q. What computational strategies can predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, the acetyl group at C3 may increase electrophilicity at the cyclohexyl ring, directing substitution reactions . MD simulations (AMBER/CHARMM) assess solvent effects on reaction pathways .

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules or twinning) be resolved during structure refinement?

  • Methodology : Apply twin refinement in SHELXL using the BASF parameter and HKLF5 format for twinned data. For solvent disorder, use PART/SUMP constraints or omit problematic regions. Validation tools like PLATON/checkCIF identify outliers in bond lengths/angles .

Q. What analytical techniques are most effective in resolving contradictions between theoretical and experimental NMR spectra?

  • Methodology : Compare experimental ¹H/¹³C NMR (500 MHz, CDCl₃) with computed spectra (GIAO method in Gaussian). Discrepancies in coupling constants may indicate conformational flexibility. 2D NMR (COSY, HSQC) clarifies through-space interactions .

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